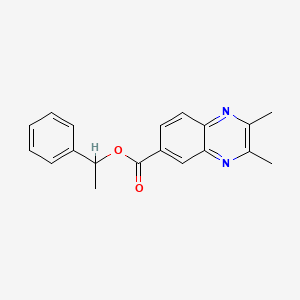![molecular formula C17H28ClNO3 B4400520 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400520.png)
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride
Vue d'ensemble
Description
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride is a chemical compound that is commonly used in scientific research. This compound is also known as SR-57227A and is a selective agonist for serotonin 5-HT3 receptors. The purpose of
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride involves its interaction with the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that is expressed in the central and peripheral nervous systems. When activated by serotonin or other agonists, the receptor opens and allows the influx of cations, leading to depolarization of the cell membrane and the generation of action potentials. This process is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the serotonin 5-HT3 receptor. This interaction can lead to the modulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. In addition, this compound has been shown to have antiemetic, anxiolytic, and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments include its selectivity for the serotonin 5-HT3 receptor, its potency, and its well-characterized mechanism of action. However, there are also limitations to its use, including its potential for off-target effects, its limited solubility in water, and its potential for toxicity at high doses.
Orientations Futures
There are many future directions for research on 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride. Some possible areas of investigation include the development of more selective agonists for the serotonin 5-HT3 receptor, the exploration of the role of this receptor in various physiological and pathological processes, and the development of new therapies for conditions such as nausea and vomiting, anxiety, depression, and addiction. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
Applications De Recherche Scientifique
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride is commonly used in scientific research to study the serotonin 5-HT3 receptor. This receptor is involved in a variety of physiological and pathological processes, including nausea and vomiting, anxiety, depression, and addiction. By studying the mechanism of action of this receptor, researchers can develop new drugs and therapies for these conditions.
Propriétés
IUPAC Name |
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-4-10-19-16-7-5-6-8-17(16)20-11-9-18-12-14(2)21-15(3)13-18;/h5-8,14-15H,4,9-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMBECNXFOYKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCN2CC(OC(C2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride](/img/structure/B4400440.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate](/img/structure/B4400445.png)
![ethyl 4-[4-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4400459.png)
![2-({[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4400462.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4400468.png)
![2-[(4-bromophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400473.png)
![4-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4400477.png)
![(2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol](/img/structure/B4400485.png)
![N-(2-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400496.png)


![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B4400534.png)
![5-[(1,3-benzodioxol-5-yloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4400543.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)